1-Methoxy-9,10-bis(phenylethynyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-9,10-bis(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its strong fluorescence properties, making it a valuable material in various scientific and industrial applications. Its unique structure, featuring methoxy and phenylethynyl groups, contributes to its distinct photophysical characteristics.
Vorbereitungsmethoden
The synthesis of 1-Methoxy-9,10-bis(phenylethynyl)anthracene typically involves the Sonogashira coupling reaction. This method includes the coupling of 10-bromo-9-anthracenecarbaldehyde with phenylethynes in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or column chromatography to achieve high purity.
Industrial production methods may involve scaling up the Sonogashira coupling reaction, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and efficiency .
Analyse Chemischer Reaktionen
1-Methoxy-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens or nitro groups. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-9,10-bis(phenylethynyl)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: The compound is employed in bioimaging and as a marker in fluorescence microscopy.
Medicine: Research is ongoing to explore its potential in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism by which 1-Methoxy-9,10-bis(phenylethynyl)anthracene exerts its effects is primarily through its fluorescence properties. When exposed to light, the compound absorbs photons and reaches an excited state. . This property is utilized in various applications, from imaging to light-emitting devices.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-9,10-bis(phenylethynyl)anthracene can be compared with other anthracene derivatives such as:
9,10-Bis(phenylethynyl)anthracene: Similar in structure but lacks the methoxy group, resulting in different photophysical properties.
Thiolite Blue: Another fluorescent compound with different excitation and emission peaks.
MQAE (6-Methoxy-N-(3-sulfopropyl)quinolinium): A compound used in similar fluorescence applications but with distinct chemical properties.
The uniqueness of this compound lies in its combination of methoxy and phenylethynyl groups, which enhance its fluorescence efficiency and stability.
Eigenschaften
CAS-Nummer |
51580-22-4 |
---|---|
Molekularformel |
C31H20O |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
1-methoxy-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C31H20O/c1-32-30-18-10-17-28-27(21-19-23-11-4-2-5-12-23)25-15-8-9-16-26(25)29(31(28)30)22-20-24-13-6-3-7-14-24/h2-18H,1H3 |
InChI-Schlüssel |
ISGNKKCVOWFMSF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3C(=C21)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.